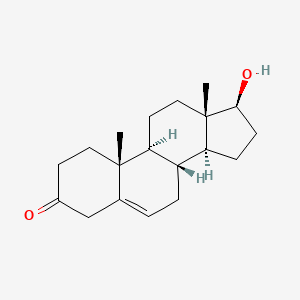
17beta-Hydroxy-5-androsten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-hydroxy-5-androsten-3-one is an androstanoid having a double bond at C-5, an oxo group at C-3 and a hydroxy group with beta-configuration at C-17. It is an androstanoid, a C19-steroid, a 17beta-hydroxy steroid and a 3-oxo-Delta(5)-steroid.
Scientific Research Applications
Inhibitor Development for Steroidogenic Enzymes
- 17beta-Hydroxy-5-androsten-3-one derivatives have been synthesized for inhibiting type 3 17beta-hydroxysteroid dehydrogenase (17beta-HSD), an enzyme crucial in transforming 4-androstene-3,17-dione into testosterone. Solid-phase synthesis yielded compounds that effectively inhibited this enzyme, with some showing significant potency. These inhibitors are particularly important in addressing conditions related to abnormal androgen levels (Maltais, Luu‐The, & Poirier, 2001).
Anti-Inflammatory Applications
- Compounds derived from 17beta-Hydroxy-5-androsten-3-one have demonstrated anti-inflammatory activities. An androstene steroid isolated from Acacia nilotica showed dose-dependent anti-inflammatory activity against induced edema in mice, suggesting potential applications in treating inflammation-related disorders (Chaubal et al., 2003).
Treatment of Androgen-Sensitive Diseases
- Derivatives of 17beta-Hydroxy-5-androsten-3-one have been explored as potential treatments for androgen-sensitive diseases. Research focused on the synthesis of androsterone derivatives, revealing certain compounds to be potent inhibitors of type 3 17beta-HSD. These findings are significant for the development of treatments for diseases like prostate cancer (Tchédam Ngatcha et al., 2005).
Role in Androgen Biosynthesis in Women
- Studies have indicated the involvement of type 5 17beta-HSD, which can convert 4-androstenedione to testosterone, in the female ovary. This underlines the importance of 17beta-Hydroxy-5-androsten-3-one in androgen biosynthesis in women and its potential implications in female health and hormonal disorders (Luu‐The et al., 2001).
Development of Novel Bisubstrate Inhibitors
- Research has been conducted to create bisubstrate inhibitors targeting type 3 17beta-HSD using a hybrid of 17beta-Hydroxy-5-androsten-3-one and adenosine. These innovative inhibitors aim to lower testosterone levels, offering new avenues for treating conditions linked to excessive androgen production (Bérubé & Poirier, 2006).
Applications in Rheumatoid Arthritis Treatment
- A synthetic derivative of 17beta-Hydroxy-5-androsten-3-one, HE3286, has shown potential in treating rheumatoid arthritis. In rodent models, oral treatment with HE3286 ameliorated symptoms without suppressing the immune system, suggesting its potential as an anti-inflammatory agent (Auci et al., 2010).
properties
Product Name |
17beta-Hydroxy-5-androsten-3-one |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-17,21H,4-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
SEDRVEWTPRTLOZ-DYKIIFRCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CCC(=O)C4)C |
SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-4,4-dimethylpentanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1246495.png)

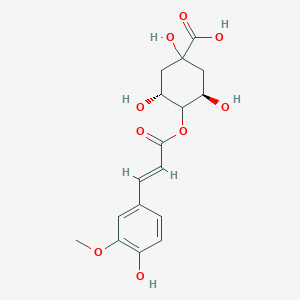

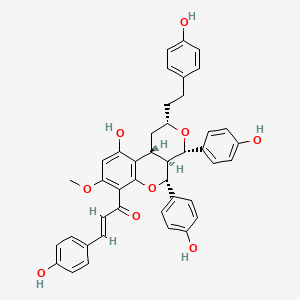


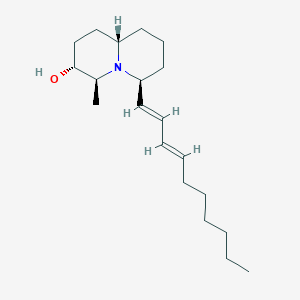
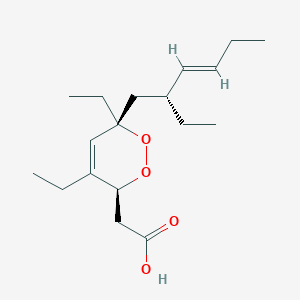
![5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1246511.png)



![(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene](/img/structure/B1246518.png)